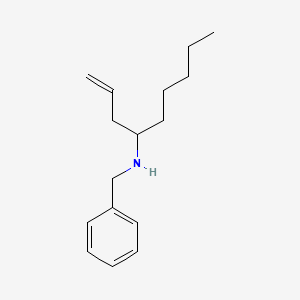
N-Benzylnon-1-en-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzylnon-1-en-4-amine is an organic compound characterized by the presence of a benzyl group attached to a non-1-en-4-amine structure. This compound falls under the category of amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. Amines are known for their basic properties and nucleophilicity, making them valuable in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzylnon-1-en-4-amine can be achieved through several methods:
Reductive Amination: This involves the reaction of non-1-en-4-one with benzylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a palladium catalyst
Nucleophilic Substitution: Another method involves the substitution of a halogenated non-1-en-4-alkane with benzylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
N-Benzylnon-1-en-4-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with nickel or palladium catalysts.
Nucleophiles: Halides, alkoxides, and other nucleophilic species.
Major Products Formed
Oxidation: Imines, amides.
Reduction: Saturated amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
N-Benzylnon-1-en-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Benzylnon-1-en-4-amine involves its interaction with molecular targets through its amine group. The compound can act as a nucleophile, forming covalent bonds with electrophilic centers in biological molecules. This interaction can modulate various biochemical pathways, including enzyme inhibition and receptor binding .
Comparison with Similar Compounds
Similar Compounds
N-Benzylamine: Similar structure but lacks the non-1-en-4-amine moiety.
Non-1-en-4-amine: Lacks the benzyl group.
Benzylamine derivatives: Various derivatives with different substituents on the benzyl group
Uniqueness
N-Benzylnon-1-en-4-amine is unique due to the presence of both the benzyl and non-1-en-4-amine moieties, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and applications compared to its simpler counterparts .
Properties
CAS No. |
88381-97-9 |
|---|---|
Molecular Formula |
C16H25N |
Molecular Weight |
231.38 g/mol |
IUPAC Name |
N-benzylnon-1-en-4-amine |
InChI |
InChI=1S/C16H25N/c1-3-5-7-13-16(10-4-2)17-14-15-11-8-6-9-12-15/h4,6,8-9,11-12,16-17H,2-3,5,7,10,13-14H2,1H3 |
InChI Key |
JXZNZXPFSGLVEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CC=C)NCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















